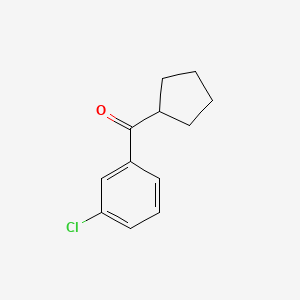
Boc-5-Benzyloxy-DL-Tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-5-benzyloxy-DL-tryptophan is a synthetic derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyloxy substituent on the indole ring. This compound is primarily used in biochemical research, particularly in the study of proteomics and peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Boc-5-benzyloxy-DL-tryptophan is widely used in scientific research due to its unique properties:
Chemistry: It is used in the synthesis of peptides and as a building block in organic synthesis.
Biology: It serves as a probe in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: It is used in the development of novel therapeutic agents and as a tool in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-benzyloxy-DL-tryptophan typically involves the protection of the amino and carboxyl groups of tryptophan, followed by the introduction of the benzyloxy group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of tryptophan is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Benzyloxy Group: The indole ring of the protected tryptophan is then subjected to a benzyloxy substitution. This is typically done using benzyl bromide in the presence of a base like potassium carbonate.
Deprotection (if necessary): Depending on the desired final product, the Boc protecting group may be removed using an acid such as trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-5-benzyloxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The benzyloxy group can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.
Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxytryptophan derivatives.
Substitution: Various substituted tryptophan derivatives.
Wirkmechanismus
The mechanism of action of Boc-5-benzyloxy-DL-tryptophan involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain proteins, making it a valuable tool in studying protein-ligand interactions. The Boc protecting group ensures stability and prevents unwanted side reactions during synthesis .
Vergleich Mit ähnlichen Verbindungen
5-benzyloxy-DL-tryptophan: Lacks the Boc protecting group, making it less stable in certain reactions.
Boc-DL-tryptophan: Lacks the benzyloxy group, resulting in different binding properties.
Boc-5-hydroxy-DL-tryptophan: Contains a hydroxy group instead of a benzyloxy group, leading to different reactivity.
Uniqueness: Boc-5-benzyloxy-DL-tryptophan is unique due to the presence of both the Boc protecting group and the benzyloxy substituent. This combination provides enhanced stability and specific binding properties, making it a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOOZLUZMYIOFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)




![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)


![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1368889.png)


